N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that has captured the interest of the scientific community due to its multifaceted applications and intriguing chemical properties. It stands out due to its unique structure, which incorporates both the oxazepine and indole moieties, contributing to its diverse range of biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide typically begins with the preparation of the key intermediates. One of the common routes involves the initial formation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine through a cyclization reaction. This intermediate is then alkylated with 2-bromoethylamine to form the ethylamine derivative. The final step involves the condensation of this intermediate with 1H-indole-3-acetyl chloride under mild conditions.
Industrial Production Methods: On an industrial scale, the synthesis often involves optimizations to enhance yield and purity. Catalysts and specific solvents are chosen to ensure efficient reactions. Reaction conditions are meticulously controlled, including temperature, pH, and reaction time, to maximize the production of the desired compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to various oxidized derivatives.
Reduction: Reduction of the keto group in the oxazepine ring can yield corresponding alcohols.
Substitution: Halogenation, nitration, and sulfonation can occur at the indole ring, offering a pathway to numerous substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) and nitronium ions (NO2+) under acidic conditions are typical.
Major Products Formed: The major products depend on the reaction conditions but include oxidized, reduced, and variously substituted derivatives, each with potential distinct biological activities.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide has a broad range of applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its ability to interact with specific biological targets, potentially serving as a lead compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a potential additive in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through a multi-faceted mechanism involving various molecular targets and pathways:
Molecular Targets: It interacts with specific proteins, enzymes, and receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of the oxazepine and indole moieties:
Similar Compounds: Other oxazepine and indole derivatives.
Uniqueness: Its dual structural features contribute to its diverse range of biological activities, setting it apart from other compounds with either oxazepine or indole moieties alone.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-5-6-19-15(9-16)12-25(21(27)13-28-19)8-7-23-20(26)10-14-11-24-18-4-2-1-3-17(14)18/h1-6,9,11,24H,7-8,10,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSRXRWGSNFVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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